![molecular formula C6H4BrN3O2 B598170 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol CAS No. 1201784-90-8](/img/structure/B598170.png)
6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol is a chemical compound with the molecular formula C6H4BrN3O2 . It has an average mass of 230.019 Da and a monoisotopic mass of 228.948685 Da .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been reported in several studies . For instance, Wittman and co-workers discovered 2,4-disubstituted pyrrolo-[1,2-f][1,2,4]triazine as an inhibitor of IGF-1R . Another study reported a synthetic route featuring atom economy and reduced derivatization of starting materials .Molecular Structure Analysis
The molecular structure of 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol consists of a unique bicyclic heterocycle containing an N–N bond with a bridgehead nitrogen . This structure is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol are not detailed in the search results, the compound is known to be part of several kinase inhibitors . These inhibitors often undergo various chemical reactions as part of their mechanism of action.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol include its molecular formula (C6H4BrN3O2), average mass (230.019 Da), and monoisotopic mass (228.948685 Da) . More detailed properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Pyrrolo[2,1-f][1,2,4]triazine, the core structure of “6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol”, is a promising fused heterocycle used to target kinases in cancer therapy . Kinase inhibition is one of the most successful approaches in targeted therapy .
Antiviral Drug Development
The compound is an integral part of several nucleoside drugs, including remdesivir . Remdesivir is a broad-spectrum antiviral drug that has shown promising results against a wide array of RNA viruses, including SARS/MERS-CoV, and has been used in the treatment of COVID-19 .
Treatment of Ebola and Other Emerging Viruses
Some analogs of pyrrolo[2,1-f][1,2,4]triazine have been used in the treatment of Ebola and other emerging viruses .
Anti-norovirus Activity
Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides, which have the ability to inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) .
Inhibitor of Various Kinases
Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown promising potential as inhibitors of various kinases, attracting considerable interest among medicinal chemists . These include Eg5 inhibitor, VEGFR-2 inhibitors, anticancer agents as dual inhibitors of c-Met/VEGFR-2, EGFR inhibitor slowing cellular proliferation of the human colon tumor cell line, anaplastic lymphoma kinase (ALK) inhibitor, IGF-1R and IR kinase inhibitor, pan-Aurora kinase inhibitor, EGFR and HER2 protein tyrosine dual inhibitor, and hedgehog (Hh) signaling pathway inhibitor .
Metabolic Stability
The compound has shown low rates of glucuronidation, an indication of higher metabolic stability .
Wirkmechanismus
Target of Action
The primary targets of 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and apoptosis . They are often dysregulated in cancer, making them attractive targets for therapeutic intervention .
Mode of Action
These inhibitors work by blocking the activity of kinases, thereby disrupting the biochemical pathways that drive cancer progression .
Biochemical Pathways
The inhibition of kinases by 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol affects multiple biochemical pathways. These pathways are involved in regulating cell growth and division, and their disruption can lead to the death of cancer cells . The exact downstream effects of this disruption depend on the specific kinases that are targeted and the type of cancer being treated .
Pharmacokinetics
It has been observed that compounds with the pyrrolo[2,1-f][1,2,4]triazine scaffold, like 6-bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol, exhibit low rates of glucuronidation , which suggests higher metabolic stability and potentially improved bioavailability .
Result of Action
The molecular and cellular effects of 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol’s action are primarily related to its ability to inhibit kinases. By blocking these enzymes, the compound disrupts key biochemical pathways, leading to the inhibition of cancer cell growth and division . This can result in the death of cancer cells and a reduction in tumor size .
Zukünftige Richtungen
Pyrrolo[2,1-f][1,2,4]triazine, the parent moiety of 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol, is a promising fused heterocycle to target kinases in cancer therapy . As of 30 March 2021, the FDA has approved 65 small molecule protein kinase inhibitors, most of which are for cancer therapy . The future directions of research on this compound will likely continue to focus on its potential applications in targeted cancer therapies.
Eigenschaften
IUPAC Name |
6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O2/c7-3-1-4-5(11)8-6(12)9-10(4)2-3/h1-2H,(H2,8,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETCQPWEMRFZLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC(=O)NN2C=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718763 |
Source
|
Record name | 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol | |
CAS RN |
1201784-90-8 |
Source
|
Record name | 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.